N-benzyl-3-(4-methoxyphenyl)propanamide
Description
N-Benzyl-3-(4-methoxyphenyl)propanamide is a synthetic amide derivative characterized by a benzyl group attached to the amide nitrogen and a 4-methoxyphenyl moiety at the third carbon of the propanamide backbone. Its synthesis typically involves Rhodium-catalyzed reactions, as demonstrated in a protocol using [Rh(COD)₂]BF₄, BINAP ligand, and KOH in a nitrogen-purged environment . The compound’s structural flexibility allows for diverse pharmacological applications, though its specific biological activities are less documented compared to analogues.
Properties
CAS No. |
40478-34-0 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-benzyl-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C17H19NO2/c1-20-16-10-7-14(8-11-16)9-12-17(19)18-13-15-5-3-2-4-6-15/h2-8,10-11H,9,12-13H2,1H3,(H,18,19) |
InChI Key |
YZQICPWATBOPQD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2 |
Other CAS No. |
40478-34-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Observations:
- Antimicrobial Activity : AMI 82B (a structural isomer with a 4-methoxyphenyl group replacing benzyl) shows potent anti-S. aureus activity, suggesting that electron-donating groups (e.g., methoxy) enhance interactions with bacterial virulence factors .
- Anticonvulsant Properties: The methylphenyl amino-substituted isomers exhibit GABAergic modulation, highlighting the role of aromatic amines in seizure inhibition .
- Electron-Withdrawing Groups: Chloro and cyano substituents (e.g., in ) may alter metabolic stability or target binding but require further validation .
Pharmacological and Physicochemical Trends
- Lipophilicity : Benzyl and substituted aryl groups enhance membrane permeability, as seen in AMI 82B and benzothiazole derivatives .
- Hydrogen-Bonding Capacity : The amide carbonyl and methoxy groups facilitate interactions with biological targets, such as bacterial membranes or GABA receptors .
- Steric Effects : Bulky substituents (e.g., benzothiazole in ) may reduce off-target binding but require optimization for bioavailability .
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